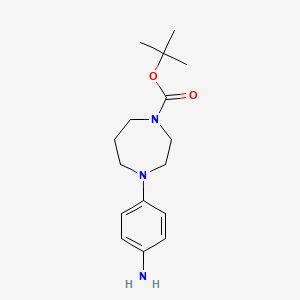![molecular formula C9H7ClF3NO B6165173 N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride CAS No. 1235712-89-6](/img/no-structure.png)
N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride (MTFPC) is an organic compound that is used as a reagent in organic synthesis. It is a colorless and volatile liquid that is soluble in water and a variety of organic solvents. The compound has a number of applications in scientific research, such as in the synthesis of pharmaceuticals, polymers, and other compounds. In addition, MTFPC has been used as a reagent in the synthesis of various compounds, such as acyl chlorides, amides, and carboxylic acids.
Applications De Recherche Scientifique
N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride is used as a reagent in organic synthesis for the preparation of a variety of compounds, such as acyl chlorides, amides, and carboxylic acids. It is also used in the synthesis of pharmaceuticals, polymers, and other compounds. In addition, this compound has been used in the synthesis of various organometallic compounds, such as palladium and nickel complexes.
Mécanisme D'action
N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride acts as a reagent in organic synthesis by reacting with an organic compound to form an acyl chloride, amide, or carboxylic acid. The reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide. The reaction takes place in aqueous solution and produces a yellow-colored solution of this compound.
Biochemical and Physiological Effects
This compound has not been investigated for its biochemical and physiological effects. However, due to its use in organic synthesis, it is likely that the compound may have some effect on the body. It is important to note that the compound has not been tested for safety and should not be used for human consumption.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride has a number of advantages when used in laboratory experiments. It is a volatile and colorless liquid that is soluble in water and a variety of organic solvents. It is also relatively inexpensive and can be purified by distillation or chromatography. However, the compound is not suitable for use in human consumption and should not be used in any experiment involving human subjects.
Orientations Futures
N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride has a number of potential applications in scientific research. It could be used in the synthesis of pharmaceuticals, polymers, and other compounds. In addition, it could be used in the synthesis of organometallic compounds such as palladium and nickel complexes. Further research could also investigate the biochemical and physiological effects of this compound and its potential applications in medicine.
Méthodes De Synthèse
N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride is synthesized by reacting methyl trifluoromethanesulfonate with 4-(trifluoromethyl)phenylcarbamoyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction produces a yellow-colored solution of this compound in aqueous solution. The compound can be purified by distillation or chromatography.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride involves the reaction of N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride with thionyl chloride.", "Starting Materials": [ "N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride", "Thionyl chloride" ], "Reaction": [ "Add N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride to a flask", "Add thionyl chloride dropwise to the flask while stirring", "Heat the mixture to reflux for 2 hours", "Cool the mixture to room temperature", "Filter the mixture to remove any solids", "Concentrate the filtrate under reduced pressure to obtain N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride" ] } | |
Numéro CAS |
1235712-89-6 |
Formule moléculaire |
C9H7ClF3NO |
Poids moléculaire |
237.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6165193.png)